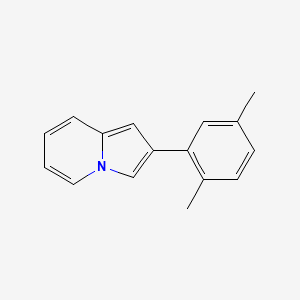

2-(2,5-Dimethylphenyl)indolizine

Description

Significance of the Indolizine (B1195054) Core in Contemporary Chemical Sciences

The indolizine core, a bicyclic aromatic system consisting of a fused pyridine (B92270) and pyrrole (B145914) ring, is a privileged structural motif in chemical research. It is an isomer of the more commonly known indole (B1671886), but with a nitrogen atom at the bridgehead position. rsc.orgchemicalbook.com This unique arrangement imparts distinct electronic and chemical properties. The indolizine nucleus is found in a variety of natural products, and its derivatives have been shown to exhibit a broad spectrum of biological activities. rsc.org Furthermore, the planar and electron-rich nature of the indolizine system makes it an attractive candidate for the development of novel functional materials with interesting photophysical properties. nih.gov

The exploration of indolizine chemistry has led to the discovery of compounds with potential applications in various fields. For instance, some indolizine derivatives have been investigated for their fluorescent properties, making them suitable for use as probes in biological imaging. chemicalbook.com The inherent versatility of the indolizine core allows for functionalization at various positions, enabling the fine-tuning of its electronic and steric properties to achieve desired functionalities.

Overview of Advanced N-Fused Heterocyclic Architectures in Scholarly Inquiry

N-fused heterocyclic architectures, such as indolizines, represent a significant area of scholarly inquiry. These systems, where a nitrogen atom is part of a fused ring system, are integral to the structure of many biologically active molecules and functional materials. nih.gov The rigid, planar geometry of many N-fused heterocycles provides a scaffold for the construction of complex molecular architectures with specific three-dimensional orientations.

Research in this area is driven by the need for new therapeutic agents and advanced materials. The development of efficient synthetic methodologies to access diverse N-fused heterocyclic systems is a major focus. These methods often involve transition-metal-catalyzed cross-coupling reactions, cycloaddition reactions, and multicomponent reactions, which allow for the construction of complex molecular frameworks from simple starting materials. rsc.org The study of these architectures also contributes to a fundamental understanding of aromaticity, electronic conjugation, and non-covalent interactions.

Research Trajectory and Focus on Substituted Indolizines, exemplified by 2-(2,5-Dimethylphenyl)indolizine

The research trajectory in the field of indolizine chemistry has increasingly focused on the synthesis and study of substituted derivatives. By introducing various functional groups onto the indolizine core, researchers can systematically modify its properties. This has led to the development of a vast library of indolizine derivatives with tailored biological activities and photophysical characteristics.

A representative example of a substituted indolizine that is of interest in this research landscape is This compound . The introduction of a 2,5-dimethylphenyl group at the 2-position of the indolizine core is expected to influence its electronic properties and steric profile. The electron-donating methyl groups on the phenyl ring can modulate the electron density of the indolizine system, which in turn can affect its reactivity and photophysical behavior.

The synthesis of 2-arylindolizines, including derivatives like this compound, can be achieved through various established synthetic routes. One common approach is the Tschitschibabin reaction, which involves the reaction of a pyridine derivative with an α-halocarbonyl compound, followed by cyclization. Another powerful method is the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with alkynes. More recently, transition-metal-catalyzed cross-coupling reactions have emerged as a versatile tool for the synthesis of substituted indolizines.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dimethylphenyl)indolizine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N/c1-12-6-7-13(2)16(9-12)14-10-15-5-3-4-8-17(15)11-14/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAVXWHMFMOSSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CN3C=CC=CC3=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Indolizine and Its Derivatives

Strategies for the Construction of the Indolizine (B1195054) Ring System

The synthesis of the indolizine core is primarily achieved through the formation of the five-membered pyrrole (B145914) ring fused to a pyridine (B92270) moiety. Key strategies involve cycloaddition reactions and transition metal-catalyzed cross-coupling and cyclization reactions. These methods offer diverse routes to substituted indolizines, allowing for modular construction from readily available starting materials. nih.govrsc.org

Cycloaddition Reactions in Indolizine Synthesis

Cycloaddition reactions, particularly those involving dipolar species, are among the most powerful and widely used methods for constructing the indolizine framework. nih.gov These reactions typically form the heterocyclic system in a single, often highly regioselective, step.

One of the most versatile and straightforward methods for assembling the indolizine ring system is the [3+2] cycloaddition of pyridinium (B92312) ylides with electron-deficient alkenes or alkynes. nih.gov This reaction, also known as the Tschitschibabin reaction, involves the in situ generation of a pyridinium ylide, a 1,3-dipole, from a quaternary pyridinium salt using a base. This ylide then reacts with a dipolarophile. nih.govnih.gov The initial cycloadduct, a dihydroindolizine, typically undergoes spontaneous aromatization, often via air oxidation, to yield the stable indolizine product. nih.gov

The synthesis of 2-(2,5-Dimethylphenyl)indolizine via this method would involve the reaction of a suitable pyridinium ylide with an alkyne bearing the 2,5-dimethylphenyl group, such as 1-ethynyl-2,5-dimethylbenzene. Alternatively, a pyridinium salt derived from the alkylation of pyridine with a phenacyl bromide, specifically 2-bromo-1-(2,5-dimethylphenyl)ethan-1-one, can be used. The subsequent treatment with a base generates the corresponding ylide, which then participates in a cycloaddition with a dipolarophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD), ultimately forming the target indolizine after a series of steps.

The scope of this reaction is broad, tolerating a variety of substituents on both the pyridinium ring and the dipolarophile. nih.govresearchgate.net The reaction conditions are generally mild, and in some cases, the cycloaddition can be performed in aqueous buffers at room temperature, particularly when electron-withdrawing groups are present on the pyridinium ylide and the alkyne. nih.gov

Table 1: Examples of Indolizine Synthesis via Pyridinium Ylide Cycloaddition

| Pyridinium Salt Precursor | Dipolarophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-(Phenacyl)pyridinium bromide | Dimethyl acetylenedicarboxylate | Dimethyl 2-phenylindolizine-1,3-dicarboxylate | High | nih.gov |

| 1-(Ethoxycarbonylmethyl)pyridinium bromide | Ethyl propiolate | Ethyl 2-carbethoxyindolizine-1-carboxylate | Good | nih.gov |

| 1-Cyanomethyl-4-cyanopyridinium chloride | Ethyl propiolate | 7-Cyano-1-carbethoxy-indolizine | 85% | nih.gov |

This table presents examples of related reactions to illustrate the methodology's scope.

While the [3+2] cycloaddition is most common, 1,5-dipolar cycloadditions also provide a viable pathway to the indolizine skeleton. This strategy involves a dipole with five atoms that reacts with a two-atom component. In the context of indolizine synthesis, this can be envisioned through the cyclization of a vinyl-substituted pyridinium ylide or related intermediates. These reactions, while less frequently documented than their [3+2] counterparts, offer an alternative disconnection for accessing the indolizine core. For instance, intermolecular 1,3-dipolar cycloadditions of 2-(2-phenylethenyl)pyridinium N-ylides with electron-deficient alkenes have been shown to selectively yield 5-(2-phenylethenyl)indolizines.

Transition Metal-Catalyzed Synthetic Pathways

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and indolizines are no exception. nih.govrsc.org Catalysts based on palladium and copper are particularly effective for constructing the indolizine ring through various C-C and C-N bond-forming reactions.

Palladium catalysts are exceptionally versatile and have been employed in numerous strategies for indolizine synthesis, including carbonylative couplings and Suzuki cross-coupling reactions. nih.govorganic-chemistry.org

Carbonylative Coupling

A powerful, multicomponent approach for indolizine synthesis involves a palladium-catalyzed carbonylative coupling of 2-bromopyridines, imines, and alkynes. nih.govrsc.org This reaction proceeds through the carbonylative formation of a reactive, mesoionic pyridine-based 1,3-dipole, which then undergoes a spontaneous cycloaddition with an alkyne. nih.gov A key advantage of this method is its modularity, allowing for the variation of all substituents on the final indolizine product by simply changing the starting components. nih.gov

To synthesize this compound using this method, an imine derived from 2,5-dimethylbenzaldehyde (B165460) would be used as the imine component. Research has demonstrated that sterically hindered imines, such as those derived from 2-tolualdehyde, are viable substrates, suggesting that the 2,5-dimethylphenyl substituted imine would also be compatible with the reaction conditions. nih.gov

Table 2: Scope of Imines in Palladium-Catalyzed Multicomponent Indolizine Synthesis

| Imine Substituent (Ar) | Alkyne | Product Substituent (at C-2) | Yield (%) | Reference |

|---|---|---|---|---|

| Phenyl | DMAD | Phenyl | 86% | nih.gov |

| 4-Methoxyphenyl | DMAD | 4-Methoxyphenyl | 91% | nih.gov |

| 2-Tolyl | DMAD | 2-Tolyl | 75% | nih.gov |

| 2-Naphthyl | DMAD | 2-Naphthyl | 81% | nih.gov |

This table is adapted from literature data to show the feasibility of using various aryl imines. nih.gov

Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a premier method for forming aryl-aryl C-C bonds and can be effectively applied to the synthesis of 2-arylindolizines. nih.gov This strategy can be implemented in two ways:

Coupling of a 2-haloindolizine (e.g., 2-bromoindolizine) with (2,5-dimethylphenyl)boronic acid.

Coupling of a 2-indolizinylboronic acid derivative with a suitable 2,5-dimethylphenyl halide (e.g., 1-bromo-2,5-dimethylbenzene).

This method is particularly useful for introducing the desired aryl group onto a pre-formed indolizine core. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base. nih.gov The Suzuki reaction is known for its high functional group tolerance and generally provides good to excellent yields. nih.gov

Copper catalysts offer a cost-effective and efficient alternative to palladium for the synthesis of indolizines. Several copper-catalyzed methods have been developed, showcasing different bond-forming strategies.

One notable method is the copper-catalyzed cyclization of 2-(2-enynyl)pyridines with various nucleophiles. This process allows for the atom-economical construction of the indolizine ring with simultaneous formation of a C-N bond and a remote carbon-nucleophile bond.

Another approach involves the copper-catalyzed coupling cyclization of 2-(pyridin-2-yl)acetate derivatives with gem-difluoroalkenes. This reaction proceeds through the cleavage of C-F bonds and provides straightforward access to a variety of disubstituted indolizine derivatives. Furthermore, copper(II)-catalyzed three-component cascade reactions between a pyridine, an α-acylmethylbromide, and an alkene like maleic anhydride (B1165640) can lead to functionalized indolizines. This reaction proceeds via a 1,3-dipolar cycloaddition of a pyridinium ylide, followed by copper-catalyzed oxidative functionalization.

To prepare this compound, one could envision a strategy starting with a 2-pyridylacetate (B8455688) and coupling it with a reactant that introduces the 2,5-dimethylphenyl moiety, or by synthesizing a 2-(2-enynyl)pyridine precursor where the alkyne portion already contains the desired substituent.

Table 3: Examples of Copper-Catalyzed Indolizine Synthesis

| Pyridine Substrate | Coupling Partner | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-(1-Phenyl-1-but-3-ynyl)pyridine | Malononitrile | CuI | 1-Cyano-1-(dicyanomethyl)-3-phenyl-1,2-dihydrocyclopenta[b]indolizine | 92% | |

| Ethyl 2-(pyridin-2-yl)acetate | (2,2-Difluorovinyl)benzene | CuI | Ethyl 2-phenylindolizine-1-carboxylate | 82% |

This table presents examples of related reactions to illustrate the versatility of copper catalysis.

Rhodium, Gold, and Silver-Catalyzed Methodologies

Transition metal catalysis provides powerful tools for the synthesis of indolizine derivatives, offering mild reaction conditions and high degrees of selectivity. Gold, silver, and rhodium catalysts are particularly prominent in modern organic synthesis for constructing this heterocyclic system.

Gold-Catalyzed Synthesis: Gold catalysis is frequently employed for the intramolecular cyclization of appropriately substituted pyridine and pyrrole precursors. acs.orgrsc.org Liu and co-workers developed a gold(I)-catalyzed method involving the intramolecular hydroarylation/aromatization of pyrrole-ynes to produce functionalized indolizines. nih.gov Another approach utilizes a gold-catalyzed two-fold hydroarylation of diynes containing indole (B1671886) or pyrrole moieties to construct indolizines fused with eight-membered rings. rsc.orgfao.orgrsc.org A plausible mechanism for this transformation involves the activation of an alkynyl group by the gold catalyst, followed by intramolecular nucleophilic attack from the pyrrole or indole ring to form the indolizine intermediate. rsc.org Furthermore, dual gold/silver catalysis has been shown to effectively promote a cascade C(sp3)−H alkynylation/iminoauration of 2-substituted pyridines with hypervalent iodine(III) reagents, yielding a variety of indolizine derivatives in good to excellent yields. acs.org

Silver-Catalyzed Synthesis: Silver-mediated reactions offer an efficient route to indolizines, often through oxidative C-H functionalization. A notable strategy involves the one-pot synthesis from 2-pyridylacetate derivatives and terminal alkynes. nih.gov A proposed mechanism suggests that silver carbonate (Ag₂CO₃) activates the 2-pyridylacetate through chelation while also reacting with the alkyne to form a silver acetylide intermediate. The coupling of these intermediates, followed by a 5-endo-dig cyclization, yields the final indolizine product. nih.gov This method is advantageous as the expended silver salts can be recycled and reused. nih.gov Silver catalysis is also effective in the hydroamination of o-alkynylanilines, a process that can be adapted for the synthesis of related nitrogen-containing heterocycles. whiterose.ac.ukresearchgate.net

Rhodium-Catalyzed Synthesis: Rhodium catalysts are effective in promoting unique transformations to access the indolizine core. One such method is a rhodium-catalyzed asymmetric allylation followed by a Tschitschibabin reaction, which allows for a highly regio- and enantioselective synthesis of 3-allylindolizines. organic-chemistry.org Additionally, rhodium-catalyzed C-H functionalization of indoles has been developed, demonstrating the power of this metal in activating C-H bonds for carbon-carbon bond formation, a strategy applicable to the synthesis of complex indolizine structures. nih.gov

Table 1: Examples of Metal-Catalyzed Indolizine Synthesis This table is interactive. You can sort and filter the data.

| Catalyst System | Starting Materials | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| Gold(I) Complex | Pyrrole-ynes | Intramolecular hydroarylation/aromatization | Functionalized Indolizines | nih.gov |

| Tri(1-adamantyl)phosphine gold complex | Pyrrole/Indole derivatives with 1,6-diynes | Two-fold hydroarylation | Indolizines with 8-membered rings | rsc.orgfao.org |

| Dual Au/Ag catalyst | 2-Substituted pyridines, Hypervalent iodine(III) reagents | C(sp3)−H alkynylation/iminoauration | Diverse Indolizines | acs.org |

| Ag₂CO₃ | Ethyl 2-pyridylacetate, Phenylacetylene | Oxidative C-H functionalization / 5-endo-dig cyclization | Substituted Indolizines | nih.gov |

| Rhodium catalyst / Chiral ligand | Pyridine derivative, Allylic carbonate | Asymmetric allylation / Tschitschibabin reaction | 3-Allylindolizines | organic-chemistry.org |

Oxidative Cyclization and Aromatization Reactions

Oxidative cyclization represents a direct and efficient strategy for constructing the aromatic indolizine ring system from acyclic or partially saturated precursors. These methods often involve the formation of key C-C and C-N bonds in a tandem process, followed by an oxidation step to achieve aromatization.

A prevalent method is the copper/I₂-mediated oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins. nih.govorganic-chemistry.orgacs.org This reaction provides straightforward access to 1,3-disubstituted and 1,2,3-trisubstituted indolizines. nih.govorganic-chemistry.org Mechanistic studies suggest a radical pathway initiated by the single-electron oxidation of the 2-(pyridin-2-yl)acetate. organic-chemistry.orgacs.org The resulting radical adds to the alkene, and the new intermediate is then oxidized to a carbocation, which undergoes intramolecular cyclization. Subsequent oxidation and aromatization yield the final product. acs.org

Iodine alone can also mediate the oxidative cyclization between 2-(pyridin-2-yl)acetate derivatives and various alkynes or enolizable aldehydes. organic-chemistry.orgacs.org This approach is valued for its regio- and chemoselectivity. organic-chemistry.org The reaction with aldehydes and alkylpyridines proceeds via an oxidative tandem cyclization to form the indolizine core. acs.org

Furthermore, metal-free oxidative dehydrogenation using reagents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) can be employed. organic-chemistry.org A one-pot synthesis of multisubstituted indolizines from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes utilizes this strategy, offering a convenient procedure with readily available starting materials under mild conditions. organic-chemistry.org

Radical-Induced Synthetic Approaches for Indolizine Scaffolds

Radical-induced synthetic methods are gaining traction for the construction of heterocyclic systems like indolizine due to their high efficiency and atom economy. researchgate.net These approaches often proceed under mild conditions and are tolerant of a wide range of functional groups.

One such strategy involves a radical cascade cyclization/aromatization reaction. For instance, the reaction of an enaminone with pyridine, mediated by bis(pinacolato)diboron (B136004) (B₂pin₂), provides functionalized indolizines under metal-free and external oxidant-free conditions. organic-chemistry.org This highlights the utility of radical processes in forming complex structures from simple precursors.

The copper/I₂-mediated oxidative cross-coupling/cyclization mentioned previously also proceeds via a radical mechanism. organic-chemistry.orgacs.org The generation of a radical intermediate from the 2-(pyridin-2-yl)acetate is a key step, demonstrating how radical addition can be effectively integrated into cyclization cascades for indolizine synthesis. acs.org These radical-based methods offer unique advantages for creating C-C bonds and building the heterocyclic framework in a single, efficient operation. researchgate.net

Multi-Component Reactions for Diversified Indolizine Libraries

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the starting materials. This approach is exceptionally valuable for generating libraries of structurally diverse compounds, such as indolizine derivatives, from simple and readily available building blocks. rsc.orgresearchgate.net

Several MCRs have been developed for indolizine synthesis. A palladium-catalyzed, four-component reaction using 2-bromopyridines, imines, carbon monoxide, and alkynes has been reported. proquest.com A gold(III)-catalyzed three-component coupling of heteroaryl aldehydes, amines, and alkynes provides rapid access to substituted aminoindolizines with high atom economy. organic-chemistry.org Similarly, iron-catalyzed three-component reactions are also effective. organic-chemistry.org

Copper-catalyzed MCRs are also common, with one example being a solvent-free synthesis from pyridines, methyl ketones, and alkenoic acids. organic-chemistry.orgresearchgate.net This process involves a sequence of copper-catalyzed bromination, 1,3-dipolar cycloaddition, and subsequent oxidative decarboxylation and aromatization. organic-chemistry.org

Notably, metal-free MCRs have also been established. A three-component reaction of 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols proceeds under solvent- and metal-free conditions to afford highly functionalized indolizines. acs.org Another approach involves the "one-pot" three-component coupling of pyrrole-2-carboxaldehyde, an alkyne, and a substituted methyl bromide, which proceeds through N-substitution followed by intramolecular cycloisomerization. acs.org These MCR strategies offer a powerful and versatile platform for the rapid assembly of diverse indolizine libraries.

Table 2: Overview of Multi-Component Reactions for Indolizine Synthesis This table is interactive. You can sort and filter the data.

| Catalyst / Conditions | Components | Key Features | Product Type | Reference |

|---|---|---|---|---|

| Palladium catalyst | 2-Bromopyridine, Imine, CO, Alkyne | Four-component, Carbonylation | Indolizines | proquest.com |

| Gold(III) catalyst | Heteroaryl aldehyde, Amine, Alkyne | High atom economy, Solvent-free or water | Aminoindolizines | organic-chemistry.org |

| Copper bromide (CuBr) | Pyridine, Methyl ketone, Alkenoic acid | Solvent-free, One-pot | Diversified Indolizines | organic-chemistry.orgresearchgate.net |

| Metal-free, Solvent-free | 2-(Pyridin-2-yl)acetate, Ynal, Alcohol/Thiol | Regiospecific, Mild conditions | Functionalized Indolizines | acs.org |

| Base (K₂CO₃) | Pyrrole-2-carboxaldehyde, Alkyne, Methyl bromide | "One-pot", Regiospecific | Functionalized Indolizines | acs.org |

Synthesis from Pyrrole and N-Free Pyridine Derivatives

The construction of the indolizine skeleton can be approached by forming either the five-membered pyrrole ring or the six-membered pyridine ring. chemicalbook.com

Synthesis from Pyrrole Derivatives: This strategy involves building the pyridine ring onto a pre-existing, functionalized pyrrole. Liu's group developed a gold(I)-catalyzed intermolecular and intramolecular cascade hydroarylation/cycloaromatization starting from pyrrole derivatives. nih.govresearchgate.net Another method involves the [2+2] cycloaddition of an in situ generated pyrrole N-allene, which is formed by heating N-propargyl pyrrole derivatives in a basic medium. researchgate.net Annulation of substituted pyrroles with 1,3-dicarbonyl derivatives, catalyzed by scandium triflate, also yields substituted indolizines. researchgate.net A facile cycloaromatization of 2-acetylpyrrole (B92022) derivatives provides another route to indolizines with various substituents on the newly formed pyridine moiety. organic-chemistry.org

Synthesis from N-Free Pyridine Derivatives: This common approach starts with a pyridine derivative that is not a pre-formed pyridinium salt, although such intermediates are often generated in situ. rsc.org An efficient synthesis involves reacting pyridines with methyl ketones and alkenoic acids under solvent-free conditions, catalyzed by copper. organic-chemistry.org Another versatile method is the copper/I₂-mediated oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins, which starts with a simple C2-substituted pyridine. nih.govorganic-chemistry.orgacs.org These methods demonstrate the construction of the five-membered ring onto the pyridine core. researchgate.net

Tschitschibabin Reaction and its Modern Adaptations

The Tschitschibabin (also spelled Chichibabin) indolizine synthesis is a classic and highly effective method for preparing indolizines. beilstein-journals.orgwikipedia.orgrsc.org The traditional reaction involves the base-mediated intramolecular cyclization of N-quaternized pyridinium salts that possess an active methylene (B1212753) group (e.g., from a 2-oxoalkyl or alkoxycarbonylmethyl substituent) at the 1-position and a methyl or other activating group at the 2-position of the pyridine ring. acs.orgscite.ai The mechanism proceeds through the formation of a pyridinium ylide intermediate, which then undergoes an intramolecular aldol-type condensation followed by dehydration to yield the aromatic indolizine ring. wikipedia.orgacs.org

Modern adaptations have expanded the scope and efficiency of this reaction. For instance, the Tschitschibabin reaction has been integrated into tandem sequences, such as a rhodium-catalyzed asymmetric allylation followed by a Tschitschibabin cyclization to afford highly regio- and enantioselective products. organic-chemistry.org The reaction has also been optimized for the synthesis of complex biheteroaryls, such as sydnone-indolizine hybrids, by starting with corresponding sydnone-N-pyridinium bromides. beilstein-journals.org Mechanistic studies on the solvolysis of tetrahydroquinolizinium ylides, which can be considered reactive intermediates of the Tschitschibabin synthesis, have provided deeper insight into the reaction pathway, suggesting the involvement of a ketene (B1206846) intermediate. acs.org

Regioselective Functionalization and Derivatization of the Indolizine Nucleus

Post-synthesis modification of the indolizine core is crucial for creating analogues with tailored properties. The electron distribution in the indolizine ring system, which has high electron density at positions C3, C1, and C5, dictates its reactivity towards electrophiles. chemicalbook.comnih.gov

Regioselective functionalization can be achieved through various methods. For instance, a [3 + 3] annulation strategy allows for the facile decoration of functional groups at the C8 position of the pyridine moiety. nih.gov A metal-free, atom-economic method for the regiodivergent synthesis of 6- or 8-substituted indolizines from meta-amide-substituted pyridines and alkynes has also been developed. nih.gov

Direct C-H functionalization is a powerful tool for derivatization. Suzuki-Miyaura cross-coupling reactions of O-triflates generated from 2-acetylpyrrole derivatives allow for the introduction of diverse substituents at the C8 position. organic-chemistry.org The C3 position is particularly susceptible to electrophilic attack, as shown in the rapid synthesis of 3-(phenyldiazenyl)indolizine derivatives via reaction with aryldiazonium salts. nih.gov

By carefully selecting the starting materials and reaction conditions during the primary synthesis, specific functional groups can be installed. A two-step preparation of 1,3,7-trisubstituted indolizines highlights the ability to pre-functionalize the reactants (pyridine, alkylating agent, and propiolic ester) to achieve a desired substitution pattern on the final scaffold. nih.gov This combined approach of direct synthesis and post-modification allows for comprehensive control over the final structure of the indolizine derivative.

Directed C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to creating complex molecules by activating and transforming ubiquitous carbon-hydrogen bonds. For the this compound scaffold, these strategies enable the direct introduction of new functional groups, bypassing the need for pre-functionalized starting materials.

C-C, C-P, and C-S Bond Formation:

Research has demonstrated efficient methods for the direct functionalization of the indolizine core. Palladium-catalyzed direct arylation, for instance, allows for the formation of C-C bonds at the C-1 and C-3 positions of the indolizine ring. nih.gov While a study might focus on various aryl halides, the principles can be applied to this compound. For example, reacting it with a suitable aryl bromide in the presence of a palladium catalyst and a phosphine (B1218219) ligand would be expected to yield the corresponding 1- or 3-arylated product. nih.gov

Silver-mediated oxidative C-H functionalization followed by a 5-endo-dig cyclization represents another efficient strategy for synthesizing indolizine derivatives. nih.gov Although this method is typically used for the primary construction of the indolizine ring, similar oxidative C-H activation principles can be adapted for post-synthesis functionalization.

The formation of C-S and C-Se bonds has also been achieved. For instance, various 2-aryl-1-(phenylthio)indolizines and 2-aryl-1-(phenylselanyl)indolizines have been synthesized and studied. nih.gov These are prepared through specific synthetic routes that introduce the chalcogen-containing group onto the indolizine core, demonstrating the feasibility of C-S and C-Se bond formation.

A representative scheme for C-H arylation is shown below:

Scheme 1: Hypothetical C-H arylation at the C-1 or C-3 position of this compound using a palladium catalyst.

Site-Specific Substitution at C-1, C-3, C-5, and Other Positions

Achieving regioselectivity is a key challenge in the functionalization of heterocyclic systems like indolizine. The electron density of the indolizine ring is highest at the C-3 position, followed by the C-1 position, making these sites preferential for electrophilic substitution. jbclinpharm.org

Regioselective Lithiation:

A powerful method for achieving site-specific substitution at positions that are less electronically favored is directed ortho-metalation, particularly regioselective lithiation. Research has shown that various 2-substituted indolizines can be selectively lithiated at the C-5 position. nih.govnih.gov This process typically involves treating the indolizine substrate with a strong lithium base, such as n-butyllithium, at low temperatures. The resulting 5-lithioindolizine intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce new substituents. nih.govnih.gov

For this compound, this methodology would allow for the introduction of various functional groups at the C-5 position, which is not easily accessible through electrophilic attack.

Table 1: Examples of Electrophiles Used in Reactions with 5-Lithioindolizines

| Electrophile | Resulting Functional Group at C-5 | Reference |

|---|---|---|

| Dimethylformamide (DMF) | Formyl (-CHO) | nih.gov |

| Iodine (I₂) | Iodo (-I) | nih.gov |

| Benzoyl chloride | Benzoyl (-COPh) | nih.gov |

Substitution at other positions, such as C-6, has also been reported through specific multi-step sequences involving olefination and subsequent cyclization. rsc.org

Introduction of Aryl and Other Electron-Rich/Deficient Substituents

The introduction of aryl groups and other substituents with varying electronic properties is crucial for tuning the chemical and photophysical characteristics of indolizine derivatives. rsc.org

Palladium-catalyzed cross-coupling reactions are a cornerstone for introducing aryl substituents. nih.gov The Suzuki-Miyaura cross-coupling, for example, can be used to functionalize indolizines. A 5-iodo-2-(2,5-dimethylphenyl)indolizine, prepared via lithiation and subsequent iodination, could be coupled with various arylboronic acids to yield 5-aryl-2-(2,5-dimethylphenyl)indolizines. nih.gov

Similarly, direct arylation methods can introduce aryl groups with both electron-donating and electron-withdrawing substituents. nih.gov Studies have shown successful coupling of indolizines with electron-rich bromoanisole and electron-deficient nitro-phenyl bromide, highlighting the versatility of this approach. nih.gov This tolerance to a wide range of functional groups allows for the synthesis of a broad library of this compound derivatives with tailored electronic properties. rsc.orgnih.gov

Green Chemistry Principles in Indolizine Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. bohrium.comnih.gov The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and lowering energy consumption. ijettjournal.org

Solvent-Free Reaction Conditions

Performing reactions without a solvent or in an environmentally benign solvent like water is a key principle of green chemistry. ijettjournal.orgijpsjournal.com One-pot, multi-component reactions are particularly amenable to solvent-free conditions. For indolizine synthesis, methods have been developed that proceed under solvent-free microwave irradiation, significantly reducing the use of volatile organic compounds. ijpsjournal.com For example, the synthesis of 2,4,5-trisubstituted imidazoles, another important heterocyclic family, has been achieved with high yields under solvent-free microwave conditions, a principle that is transferable to indolizine synthesis. ijpsjournal.com Catalyst-free systems, such as using an air/DMSO oxidant system for the synthesis of 2-arylbenzothiazoles, also represent a move towards greener, simpler, and more cost-effective procedures that could be adapted for indolizine synthesis. organic-chemistry.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. researchgate.netajrconline.org The use of microwave irradiation can lead to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. ijettjournal.orgrsmraiganj.in

The synthesis of various indolizine derivatives has been successfully achieved using microwave technology. researchgate.netrsmraiganj.in For instance, the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives, which involves a palladium-catalyzed intramolecular oxidative coupling, shows significantly enhanced yields and reduced reaction times under microwave heating compared to conventional methods. mdpi.com These benefits are directly applicable to the synthesis of 2-arylindolizines like this compound.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Heterocyclic Synthesis

| Method | Temperature | Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | 80 °C | 16 h | 89% | mdpi.com |

Visible-Light-Induced Transformations

Harnessing visible light as an abundant and sustainable energy source for chemical transformations is a rapidly growing area of green chemistry. nih.govscispace.com Photocatalytic reactions can often proceed under mild, room-temperature conditions, providing access to unique reactivity pathways. acs.org

The synthesis of indolizines using visible light has been reported, even without the need for an external photocatalyst. nih.govscispace.com In some cases, the indolizine product itself may be involved in accelerating its own formation under irradiation. nih.gov These methods involve the light-mediated reaction of components like brominated pyridine derivatives and enol carbamates to form the indolizine core. nih.govscispace.com Such external-photocatalyst-free systems are particularly attractive from a green chemistry perspective, as they avoid the use of often expensive and toxic heavy metal catalysts. acs.org The development of these protocols opens a mild and general synthetic route to valuable heterocyclic compounds, including derivatives of this compound. nih.gov

Reactivity and Mechanistic Insights of the Indolizine Scaffold

Electrophilic Aromatic Substitution Patterns and Regioselectivity (e.g., Preferential Attack at C-1 and C-3)

The indolizine (B1195054) scaffold is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic aromatic substitution. Molecular orbital calculations and extensive experimental evidence have established that the five-membered pyrrole-like ring is significantly more reactive towards electrophiles than the six-membered pyridine (B92270) ring. jbclinpharm.org The positions of highest electron density are C-3 and C-1, rendering them the primary sites for electrophilic attack. jbclinpharm.orgmdpi.com

Generally, electrophilic substitution on the indolizine ring occurs preferentially at the C-3 position. If the C-3 position is occupied, the substitution then typically proceeds at the C-1 position. This regioselectivity is governed by the relative stability of the cationic Wheland intermediates formed upon electrophilic attack. The intermediate for C-3 substitution is more stable as it allows for better delocalization of the positive charge without disrupting the aromaticity of the pyridine ring. stackexchange.com

In the case of 2-substituted indolizines, such as 2-phenylindolizine, this preference for C-3 and C-1 substitution is maintained. The nature of the substituent at C-2 can, however, influence the reactivity of the phenyl ring itself. For instance, in the nitration of 1-methyl-2-phenylindolizine, substitution occurs on the phenyl ring at the 4'-position, indicating that under certain conditions, the phenyl group can be more reactive than the available C-1 and C-3 positions of the indolizine core. rsc.org

The 2,5-dimethylphenyl group in 2-(2,5-Dimethylphenyl)indolizine is an electron-donating substituent, which would further activate the indolizine ring system towards electrophilic attack compared to an unsubstituted phenyl group. However, the ortho-methyl group may also exert some steric hindrance, potentially influencing the regioselectivity of incoming electrophiles at the C-1 and C-3 positions.

Below is a table summarizing typical electrophilic substitution reactions on the closely related 2-phenylindolizine, which serves as a model for the expected reactivity of this compound.

| Reaction | Reagent and Conditions | Major Product(s) | Reference(s) |

| Nitration | HNO₃/H₂SO₄ | 2-phenyl-3-nitroindolizine and 2-(p-nitrophenyl)indolizine | rsc.org |

| Vilsmeier-Haack Formylation | POCl₃/DMF | 3-formyl-2-phenylindolizine | organic-chemistry.orgwikipedia.orgyoutube.com |

| Friedel-Crafts Acylation | (CH₃CO)₂O/SnCl₄ | 3-acetyl-2-phenylindolizine | organic-chemistry.org |

| Halogenation | N-Bromosuccinimide (NBS) | 3-bromo-2-phenylindolizine | jbclinpharm.org |

Nucleophilic Reactivity and Stability Considerations

The electron-rich nature of the indolizine ring makes it generally resistant to nucleophilic attack. jbclinpharm.org Nucleophilic aromatic substitution (SNA) reactions are uncommon unless the indolizine ring is activated by strong electron-withdrawing groups or is converted into a cationic indolizinium species. The stability of indolizine derivatives is noteworthy; for instance, 2-substituted indolizines have shown good chemical stability under various pH conditions. tandfonline.com

The protonation of indolizines typically occurs at the C-3 position in acidic media, forming a stable indolizinium cation. This cation is then susceptible to nucleophilic attack. The basicity of indolizine (pKa of 3.9) is significantly higher than that of indole (B1671886), which contributes to its resistance to acid-catalyzed polymerization. tandfonline.com

For this compound, significant nucleophilic reactivity is not expected on the neutral molecule. However, upon protonation or quaternization at the nitrogen atom, the resulting indolizinium salt would become susceptible to nucleophilic addition, likely at the C-1 or C-3 positions.

Intramolecular Cyclization and Rearrangement Processes

Indolizine derivatives can participate in a variety of intramolecular cyclization and rearrangement reactions, often leading to the formation of more complex polycyclic systems. These reactions can be initiated thermally, photochemically, or through chemical reagents.

For instance, 1,3-dipolar cycloaddition reactions are a cornerstone in the synthesis of the indolizine scaffold itself and can also be applied to functionalized indolizines to build further rings. researchgate.netacs.orgnih.gov The indolizine system can act as an 8π component in [8+2] cycloaddition reactions with electron-deficient alkynes or alkenes, leading to the formation of cycl[3.2.2]azine derivatives. mdpi.com This reactivity highlights the ability of the entire π-system of indolizine to participate in concerted reactions.

Rearrangement reactions of indolizines, while less common than those of their indole isomers, have been reported. For example, thermal rearrangements of certain substituted indolizines can lead to the migration of substituents around the ring system. In the context of this compound, intramolecular cyclization could be envisaged if a suitable reactive group were introduced onto the dimethylphenyl ring, potentially leading to novel fused heterocyclic systems.

Detailed Mechanistic Investigations of Indolizine Formation and Functionalization Reactions

The synthesis of the indolizine scaffold, including 2-aryl derivatives, has been the subject of detailed mechanistic studies. Two of the most classical and mechanistically understood methods are the Tschitschibabin (Chichibabin) reaction and 1,3-dipolar cycloadditions.

The Tschitschibabin reaction involves the condensation of a 2-alkylpyridine (like 2-picoline) with an α-halocarbonyl compound, followed by cyclization. The mechanism proceeds via the formation of a pyridinium (B92312) salt, which is then deprotonated to form a pyridinium ylide. This ylide subsequently undergoes an intramolecular cyclization via nucleophilic attack of the ylide carbanion onto the carbonyl group, followed by dehydration to yield the aromatic indolizine. wikipedia.orgscientificupdate.comthieme.de For the synthesis of 2-arylindolizines, a 2-(aroylmethyl)pyridine derivative would be a key intermediate.

1,3-Dipolar cycloaddition is another powerful and widely used method for constructing the indolizine ring. researchgate.netfrontiersin.org This reaction involves the in situ generation of a pyridinium ylide from a corresponding pyridinium salt and a base. The ylide, acting as a 1,3-dipole, then undergoes a concerted [3+2] cycloaddition reaction with a dipolarophile, such as an activated alkyne or alkene. acs.org When an alkyne is used, the initial cycloadduct rearomatizes to the indolizine. This method is particularly versatile for introducing a wide range of substituents at various positions of the indolizine core.

Mechanistic studies on the functionalization of indolizines, such as electrophilic substitution, confirm the role of the resonance-stabilized cationic intermediate (sigma complex) in directing the regioselectivity. stackexchange.com Computational studies have further elucidated the electronic distribution and frontier molecular orbitals of the indolizine system, supporting the observed reactivity patterns. nih.gov For this compound, the electronic properties of the dimethylphenyl group would be expected to modulate the energy levels of the frontier orbitals, thereby influencing the rates of these reactions without fundamentally altering the mechanistic pathways.

Photophysical Properties and Structure Photophysical Property Relationships of Indolizine Derivatives

Fluorescence Characteristics of Indolizine (B1195054) Fluorophores

Indolizine derivatives exhibit a diverse range of fluorescence properties, which can be modulated through strategic chemical modifications. These characteristics are central to their application as functional fluorescent materials.

Tunable Emission Wavelengths across the Visible Spectrum

A key feature of indolizine fluorophores is the ability to tune their emission wavelengths across the visible spectrum, from blue to deep red. mdpi.comacs.orgnih.gov This tunability is primarily achieved by introducing various substituents at different positions of the indolizine core, which alters the electronic properties of the molecule. mdpi.comresearchgate.net For instance, a novel series of 3,7-disubstituted indolizine-based fluorophores has been synthesized, demonstrating a broad color range from blue to orange (462–580 nm). mdpi.comnih.gov Similarly, a compact indolizine-based system has been developed with solid-state emissions tunable from cyan (496 nm) to deep red (669 nm). acs.orgnih.gov

The introduction of electron-donating or electron-withdrawing groups at specific positions on the indolizine scaffold plays a crucial role in shifting the emission wavelength. For example, an N,N-dimethylamino group at the C-3 position can induce a red shift in the emission, while various electron-withdrawing groups at the C-7 position can further promote this shift. mdpi.comnih.gov This systematic modulation allows for the rational design of indolizine derivatives with desired emission colors.

Table 1: Tunable Emission of Indolizine Derivatives

| Derivative Type | Emission Range | Key Substituents for Tuning |

|---|---|---|

| 3,7-disubstituted indolizines | 462–580 nm (blue to orange) | N,N-dimethylamino at C-3; acetyl, aldehyde at C-7. mdpi.comnih.gov |

| Phenyl-substituted indolizines | 496–669 nm (cyan to deep red) | Carbonyl functional groups. acs.orgnih.gov |

Quantum Yield Modulations and Optimization

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is another critical property of indolizine fluorophores that can be modulated. The quantum yields of indolizine derivatives can vary significantly depending on their molecular structure and the surrounding solvent environment. rsc.orgresearchgate.net For some 2-oxopyrano[3,2-b]indolizines, quantum yields can be as high as 92%. rsc.org

The overlap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) within the indolizine core is a key factor influencing the quantum yield. rsc.org A large overlap generally leads to high fluorescence quantum yields. rsc.org However, in some cases, non-emissive decay pathways can become dominant, leading to barely detectable fluorescence. rsc.orgresearchgate.net The strategic placement of substituents can influence these orbital overlaps and, consequently, the quantum yield.

Environment-Sensitive Fluorogenic Behavior

Many indolizine derivatives exhibit environment-sensitive fluorescence, meaning their emission properties are dependent on the polarity and viscosity of their surroundings. acs.orgresearchgate.netnih.gov This behavior is often linked to the formation of twisted intramolecular charge transfer (TICT) states upon photoexcitation. researchgate.netnih.gov In polar solvents, some indolizine derivatives show a decrease in fluorescence intensity and a red shift in the emission wavelength, which is a strong indicator of an intramolecular charge transfer process. nih.gov

This solvatochromic behavior is particularly pronounced in derivatives designed to have a significant change in dipole moment upon excitation. acs.org For example, a pyrido[3,2-b]indolizine derivative bearing nitro and ethoxycarbonyl groups showed a more than 100-fold increase in fluorescence intensity in a lipophilic environment compared to water. acs.org This "turn-on" fluorescence in specific environments makes these compounds valuable as sensors for detecting changes in hydrophobicity, viscosity, and pH. mdpi.comacs.orgnih.gov

Influence of Substituent Electronic and Steric Properties on Photophysics

The electronic and steric properties of substituents attached to the indolizine core have a profound impact on the photophysical behavior of these molecules.

Electronic Perturbation by the 2-(2,5-Dimethylphenyl) Substituent and Other Aryl/Heteroaryl Groups

The introduction of aryl or heteroaryl groups, such as the 2-(2,5-dimethylphenyl) substituent, at various positions on the indolizine ring system can significantly perturb its electronic structure. clockss.org The nature and position of these substituents influence the energy levels of the HOMO and LUMO, thereby affecting the absorption and emission wavelengths.

For instance, attaching phenyl groups to the C3 position of the indolizine core has been shown to result in tunable aggregation-induced fluorescence. acs.orgnih.gov The electronic properties of the ground state of the carbazole (B46965) moiety, a related heterocyclic system, are more significantly perturbed by a 2-thienyl substitution compared to a 3-thienyl substitution. clockss.org This highlights the importance of the substitution position in dictating the electronic and, consequently, the photophysical properties.

While specific data on the 2-(2,5-dimethylphenyl) substituent is limited in the provided search results, the general principles of electronic perturbation by aryl groups suggest that it would influence the electronic distribution within the indolizine core, thereby affecting its fluorescence properties. The methyl groups on the phenyl ring can introduce both electronic (electron-donating) and steric effects.

Role of Intramolecular Charge Transfer (ICT) Processes in Emission Profile

Intramolecular charge transfer (ICT) is a fundamental process that governs the emission profiles of many indolizine derivatives. mdpi.comnih.govrsc.orgnih.gov ICT occurs when an electron is transferred from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. researchgate.net This process is highly dependent on the electronic nature of the substituents and the polarity of the solvent.

In many indolizine-based fluorophores, an electron-donating group (like N,N-dimethylamino) is paired with an electron-withdrawing group, creating a donor-acceptor system. mdpi.comnih.gov The efficiency and characteristics of the ICT process can be fine-tuned by modifying these groups. For example, strengthening the ICT process by introducing stronger electron-withdrawing groups can lead to a more pronounced red shift in the emission spectrum. mdpi.com

The ICT mechanism is also closely linked to the environment-sensitive fluorescence of these compounds. nih.gov In polar solvents, the charge-separated excited state is stabilized, which can lead to a red-shifted emission or, in some cases, fluorescence quenching. nih.gov This sensitivity to the environment is a key feature that is exploited in the design of fluorescent sensors. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-(2,5-Dimethylphenyl)indolizine |

| 2-oxopyrano[3,2-b]indolizines |

| Pyrido[3,2-b]indolizine |

| N,N-dimethylamino indolizine |

| Phenyl-substituted indolizines |

| N-thienylcarbazole |

| 2-thienylcarbazole |

Impact of Mesomeric Betaine (B1666868) Character on Photophysical Behavior

The photophysical behavior of indolizine derivatives is intrinsically linked to their electronic structure, which can exhibit a degree of mesomeric betaine character. A mesomeric betaine is a dipolar species where the positive and negative charges are formally separated within the molecule. rsc.org In the context of indolizines, this charge separation can be understood through resonance structures that place a positive charge on the nitrogen atom of the pyridine (B92270) ring and a negative charge on the five-membered pyrrole-like ring. This inherent dipolar nature contributes to the significant solvatochromism often observed in indolizine derivatives, where the emission wavelength shifts in response to the polarity of the solvent.

The degree of this charge separation, and thus the mesomeric betaine character, can be modulated by the introduction of electron-donating or electron-withdrawing substituents at various positions on the indolizine core. This strategic placement of functional groups influences the intramolecular charge transfer (ICT) from the electron-rich pyrrole (B145914) moiety to the electron-deficient pyridine moiety upon photoexcitation.

Research on various indolizine derivatives has demonstrated that enhancing the donor-acceptor character within the molecule leads to a more pronounced mesomeric betaine character in the excited state. This, in turn, results in a bathochromic (red) shift in the emission spectrum. For instance, indolizine-based dyes have shown that the electron-donating power of the indolizine moiety surpasses that of strong donors like aniline, highlighting its potential in creating materials with significant charge-transfer character. digitellinc.com The study of cross-conjugated mesomeric betaines (CCMBs), which are a specific class of dipolar species, further underscores the importance of charge separation in defining the electronic and photophysical properties of such systems. rsc.org

The following table summarizes the photophysical properties of some indolizine derivatives, illustrating the effect of substituents on their emission characteristics.

| Compound/System | Substituents | Emission Maxima (λem) | Key Findings |

| Seoul-Fluor Analogues | Varies (electron-donating and -withdrawing groups) | 445–613 nm | Emission wavelength is tunable across the visible spectrum by altering substituents. researchgate.net |

| 1,2-Diphenylindolizine (B8516138) Derivatives | Various aryl groups | ~450 nm | Suitable as blue-emitting materials for OLEDs. nih.gov |

| Indolizine-BODIPY Dyes | BODIPY acceptor | NIR emission up to 872 nm | Demonstrates the strong electron-donating nature of the indolizine core. digitellinc.com |

| 9-styryl-1,2-dihydropyrrolo[3,4-β]indolizin-3-one | Styryl group at C-9 | Average 39 nm bathochromic shift | Introduction of an olefin unit systematically controls photophysical properties. nih.gov |

Rational Design Principles for Enhancing Indolizine-Based Fluorescent Systems (e.g., Seoul-Fluor)

The development of highly efficient fluorescent systems based on the indolizine scaffold, such as the notable "Seoul-Fluor" platform, relies on a set of rational design principles. These principles are guided by a deep understanding of the structure-photophysical property relationships (SPPR) within this class of compounds. acs.orgnih.gov The overarching goal is to achieve precise control over key photophysical parameters like emission wavelength (λem), fluorescence quantum yield (ΦF), and Stokes shift.

A fundamental principle in the design of indolizine-based fluorophores is the strategic introduction of substituents to manipulate the electronic properties of the core structure. acs.orgnih.gov The Seoul-Fluor framework, for example, offers three positions for modification, allowing for systematic electronic perturbation and the attachment of functional handles for bioconjugation. researchgate.netacs.org

Key design strategies include:

Tuning Emission Wavelength: The emission wavelength of Seoul-Fluor and other indolizine derivatives can be predictably tuned across the entire visible spectrum. researchgate.netnih.gov This is achieved by introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at specific positions. A stronger donor-π-acceptor (D-π-A) character generally leads to a more significant intramolecular charge transfer upon excitation, resulting in a bathochromic shift of the emission. The predictability of these shifts can be correlated with parameters like the Hammett substituent constants (σp). researchgate.netacs.org For instance, a series of Seoul-Fluor analogues with substituents ranging from the strongly electron-withdrawing trifluoromethyl group to the strongly electron-donating diethylamino group demonstrated a wide tuning range of emission wavelengths. acs.org

Controlling Quantum Yield: The fluorescence quantum yield (ΦF), a measure of the brightness of a fluorophore, can be controlled through mechanisms like photoinduced electron transfer (PeT). acs.orgnih.gov By incorporating a PeT donor/acceptor moiety into the indolizine system, the fluorescence can be quenched. This "off" state can then be switched "on" in response to a specific analyte or environmental change that disrupts the PeT process. This principle is crucial for the development of fluorescent probes and sensors. researchgate.net

Modulating Fluorogenicity: The environment-sensitive nature of many indolizine derivatives can be harnessed to create fluorogenic probes. nih.gov These are molecules that are non-fluorescent or weakly fluorescent in a particular environment (e.g., aqueous solution) but become highly fluorescent upon binding to a target or entering a different microenvironment (e.g., a lipid droplet). This property is often linked to the intramolecular charge transfer (ICT) process. nih.gov

The table below outlines the rational design principles and their impact on the photophysical properties of indolizine-based systems like Seoul-Fluor.

| Design Principle | Molecular Modification | Impact on Photophysical Properties |

| Emission Wavelength Tuning | Introduction of various electron-donating and -withdrawing substituents at R¹ and R² positions. acs.org | Systematic and predictable shift of emission maxima across the visible spectrum. researchgate.net |

| Quantum Yield Control | Incorporation of a photoinduced electron transfer (PeT) modulator. acs.org | Enables the development of fluorescent "on/off" switches for sensing applications. researchgate.net |

| Fluorogenicity | Engineering of intramolecular charge transfer (ICT) characteristics. nih.gov | Creates environment-sensitive probes that exhibit enhanced fluorescence in specific biological contexts. nih.gov |

| Bioconjugation | Introduction of a functional handle at the R³ position. acs.org | Allows for covalent attachment to biomolecules without significantly altering the core photophysical properties. acs.org |

Computational Studies in Indolizine Chemistry

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations are fundamental tools for understanding the intrinsic properties of molecules like 2-(2,5-Dimethylphenyl)indolizine at the atomic level. These methods can provide insights that are often difficult or impossible to obtain through experimental means alone.

Geometry Optimization and Electronic Structure Analysis

The first step in the computational study of a molecule is typically the optimization of its geometry. Using quantum chemical methods such as Density Functional Theory (DFT) or ab initio calculations, the lowest energy structure of this compound can be determined. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, a detailed analysis of the electronic structure can be performed. This includes the examination of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in determining the molecule's electronic properties, such as its ionization potential, electron affinity, and its propensity to participate in chemical reactions. The HOMO-LUMO energy gap is a key parameter that influences the molecule's stability and its electronic absorption characteristics.

Theoretical Prediction of Photophysical Parameters

Computational methods are invaluable for predicting the photophysical properties of fluorescent molecules. For a compound like this compound, which belongs to a class of compounds known for their emissive properties, these predictions are of particular interest. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating excited-state properties.

Key photophysical parameters that can be theoretically predicted include the maximum absorption and emission wavelengths (λabs and λem), the oscillator strength (f), and the fluorescence quantum yield (ΦF). The oscillator strength is a measure of the probability of an electronic transition, and a higher value typically corresponds to a stronger absorption. The theoretical prediction of these parameters can guide the design of new indolizine (B1195054) derivatives with tailored photophysical properties for applications in areas such as organic light-emitting diodes (OLEDs) and bioimaging.

Mechanistic Elucidation through Computational Approaches

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing a level of detail that is often unattainable experimentally.

Analysis of Reaction Pathways and Transition State Geometries

For the synthesis of this compound, computational methods can be employed to explore potential reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. The identification and characterization of transition state geometries are crucial for understanding the kinetics of a reaction, as the energy of the transition state determines the activation energy barrier. This analysis can help in optimizing reaction conditions to improve yields and reduce byproducts.

Prediction of Regioselectivity and Stereoselectivity in Synthetic Transformations

Many synthetic routes to substituted indolizines can lead to the formation of multiple isomers. Computational methods can be used to predict the regioselectivity and stereoselectivity of these reactions. By comparing the activation energies of the different possible reaction pathways leading to various isomers, it is possible to determine the most likely product. This predictive capability is highly valuable in synthetic chemistry, as it can save significant time and resources by guiding the choice of reagents and reaction conditions to favor the formation of the desired isomer of this compound.

In Silico Screening and Rational Design for Targeted Applications

In silico screening involves the use of computational methods to screen large libraries of virtual compounds for their potential to interact with a specific biological target or to possess desired properties. While specific in silico screening studies on this compound are not documented, this approach is widely used for other indolizine derivatives.

For instance, if a particular biological target is of interest, molecular docking simulations can be performed to predict the binding affinity and mode of interaction of this compound with the target protein. This can help in identifying potential therapeutic applications for the compound. Furthermore, based on the insights gained from computational studies, rational design strategies can be employed to modify the structure of this compound to enhance its activity or to improve its pharmacokinetic properties. This iterative cycle of computational prediction and experimental validation is a cornerstone of modern drug discovery and materials science.

Advanced Applications of Indolizine Derivatives in Materials Science and Chemical Probes

Indolizines in Organic Electronic Materials

The delocalized 10π-electron system of the indolizine (B1195054) ring imparts inherent aromaticity and planarity, properties that are highly desirable for charge transport in organic electronic devices. bohrium.comacs.org These characteristics, combined with the potential for straightforward synthesis and functionalization, have made indolizine derivatives attractive candidates for a new generation of organic semiconductors. acs.orgrsc.orgrsc.orgchemrxiv.org

Organic semiconductors are the active components in a variety of electronic applications, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govrsc.orgrsc.org The performance of these devices is critically dependent on the charge carrier mobility of the semiconductor used. nih.gov Indolizine derivatives have emerged as a promising class of materials in this context. chemrxiv.org

Recent research has focused on π-expanded indoloindolizines, which are polycyclic aromatic compounds created by merging indole (B1671886) and indolizine moieties. chemrxiv.org This structural fusion allows for precise modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn influences the material's electronic properties. acs.org By strategically adding benzene (B151609) rings to the indolizine core, researchers can fine-tune the HOMO-LUMO gap, leading to predictable shifts in the material's optoelectronic characteristics. acs.orgchemrxiv.org

For instance, a new class of π-expanded indoloindolizines has been synthesized and fabricated into organic field-effect transistors (OFETs). chemrxiv.org These devices have demonstrated competitive performance with ambipolar charge transport properties, meaning they can conduct both positive (holes) and negative (electrons) charges. chemrxiv.org The hole and electron mobilities for some of these derivatives have been reported in the range of 0.21 to 0.49 cm²/V·s and 0.11 to 0.29 cm²/V·s, respectively, highlighting their potential for use in complex electronic circuits.

The table below summarizes the charge carrier mobilities of representative indoloindolizine-based OFETs.

| Compound/Device | Hole Mobility (μh) [cm²/V·s] | Electron Mobility (μe) [cm²/V·s] |

| Indoloindolizine Derivative I6 | 0.21 - 0.49 | 0.11 - 0.29 |

| Indoloindolizine Derivative I9 | Similar to I6 | Similar to I6 |

Data sourced from studies on π-expanded indoloindolizines.

These findings underscore the potential of the indolizine framework in creating stable and tunable organic semiconductors for the next generation of flexible and transparent electronics. mdpi.com

The application of indolizine derivatives extends to the field of organic photovoltaics (OPVs), particularly in dye-sensitized solar cells (DSSCs). nih.govpku.edu.cnresearchgate.net In a DSSC, a monolayer of dye molecules adsorbed onto a wide-bandgap semiconductor, typically titanium dioxide (TiO2), is responsible for light absorption. youtube.comyoutube.com The efficiency of these cells is highly dependent on the properties of the sensitizing dye.

Indolizine-based sensitizers have been designed and investigated for their potential in DSSCs. nih.govpku.edu.cn Theoretical studies using density functional theory (DFT) have explored novel D-π-A (donor-π-bridge-acceptor) metal-free sensitizers where an indolizino[3,4,5-ab]isoindole (INI) moiety acts as the electron donor. pku.edu.cn These computational models predict that such sensitizers can achieve excellent charge separation and have absorption maxima in the visible region of the electromagnetic spectrum (440-500 nm). pku.edu.cn

One study reported on an indolizine sensitizer (B1316253) with a heavily alkylated surface-blocking donor that demonstrated excellent light absorption and, crucially, diminished recombination rates in DSSCs. nih.gov This reduction in charge recombination, where the injected electron returns to the dye or the electrolyte, is a key factor in improving solar cell efficiency. Devices fabricated with this indolizine sensitizer achieved efficiencies of up to 8% with both traditional iodide/triiodide and cobalt-based redox shuttles. nih.gov

The key parameters for some theoretically designed indolizine-based sensitizers are presented below.

| Sensitizer | Predicted Max. Absorption (nm) | Theoretical Max. Short-Circuit Current Density (Jsc) [mA/cm²] |

| INI2 | ~440-500 | 13.26 |

Data from DFT calculations on novel INI-based sensitizers. pku.edu.cn

These results indicate that with rational molecular design, indolizine derivatives can be effective components in the development of more efficient and stable dye-sensitized solar cells. nih.govpku.edu.cnresearchgate.netsolideas.comyoutube.com

Indolizine derivatives have shown significant promise as electroluminescent materials for organic light-emitting diodes (OLEDs). bohrium.comrsc.orgnih.gov OLEDs are a major technology in modern displays and lighting, and the development of new, efficient, and stable emitting materials is a constant research focus. youtube.com

Derivatives of indolizine have been successfully employed as electron-transporting host materials in hybrid fluorescence/phosphorescence white OLEDs (F/P-WOLEDs). bohrium.comrsc.org One notable example is 3-(4,4′-biphenyl)-2-diphenylindolizine (BPPI), a blue fluorescent material. rsc.org This compound exhibits several key properties that make it suitable for OLED applications:

High Quantum Yield Blue Emission: It efficiently converts electrical energy into blue light. rsc.org

Good Morphological and Thermal Stability: This is crucial for the longevity and reliability of OLED devices. rsc.orgnih.gov

Electron-Transporting Properties: It can effectively transport electrons, a necessary function for the host material in an OLED. bohrium.comrsc.org

High Triplet Energy Level: This allows it to act as a host for red or yellow-orange phosphorescent dopants without quenching their emission, enabling the creation of white light. bohrium.comrsc.org

The use of multifunctional materials like BPPI allows for simplified device architectures. rsc.org For instance, a non-doped blue fluorescent OLED using BPPI as the emitter and a two-color-based white OLED have been demonstrated with high efficiency. bohrium.comrsc.org

The photophysical properties of 1,2-diphenylindolizine (B8516138) derivatives have also been investigated, showing strong blue emission around 450 nm in both solution and thin-film states, with band gaps of 3.1-3.4 eV. nih.gov These characteristics make them suitable as blue-emitting materials in OLEDs. nih.gov

| Indolizine Derivative | Emission Color | Key Application in OLEDs |

| 3-(4,4′-biphenyl)-2-diphenylindolizine (BPPI) | Blue | Electron-transporting host, blue emitter |

| 1,2-diphenylindolizine derivatives | Blue | Blue-emitting materials |

Data compiled from studies on indolizine derivatives in OLEDs. rsc.orgnih.gov

The research into indolizine-based materials for OLEDs is paving the way for more efficient and durable displays and solid-state lighting solutions.

Indolizine-Based Fluorescent Probes and Sensors

The inherent fluorescence of many indolizine derivatives makes them excellent candidates for the development of probes and sensors for a variety of applications, from cellular imaging to molecular recognition. acs.orgnih.govmdpi.comnih.govnih.gov The sensitivity of their fluorescence to the local environment can be harnessed to detect specific analytes or changes in conditions such as pH. nih.govnih.gov

Fluorescent probes are indispensable tools in modern biology and medicine, allowing for the visualization of cellular structures and processes with high sensitivity and specificity. nih.govyoutube.comyoutube.com Indolizine derivatives have been successfully developed as fluorescent probes for bioimaging. nih.govmdpi.comnih.govgoogle.com

A key aspect of designing such probes is the ability to tune their emission wavelength. Researchers have developed new fluorescent indolizine-based scaffolds where the emission color can be systematically tuned from blue to orange (462–580 nm). nih.govnih.gov This is achieved by introducing an electron-donating group, such as an N,N-dimethylamino group, on an aryl substituent at the C-3 position of the indolizine ring, and various electron-withdrawing groups at the C-7 position. nih.govnih.gov This creates an intramolecular charge transfer (ICT) system, where the emission wavelength is sensitive to the electronic nature of the substituents. nih.govnih.gov

These color-tunable fluorophores have potential applications in imaging different cellular components. For example, specific indolizine-based probes have been designed to selectively stain and image RNA and the nucleolus in living cells. google.com These probes exhibit good cell membrane permeability and low cytotoxicity, which are crucial requirements for live-cell imaging. google.com

The photophysical properties of some color-tunable indolizine-based fluorophores are summarized below.

| Indolizine Derivative Substituents | Emission Wavelength (nm) | Color |

| C-7 Ester, C-3 Phenyl | 462 | Blue |

| C-7 Ester, C-3 p-Tolyl | 492 | Green |

| C-7 Ester, C-3 N,N-dimethylaminophenyl | 533 | Yellow |

| C-7 Aldehyde, C-3 N,N-dimethylaminophenyl | 580 | Orange |

Data from a study on color-tunable indolizine-based fluorophores. nih.gov

The development of such probes with predictable photophysical properties opens up new avenues for real-time tracking of biological processes and understanding cellular function at the molecular level. acs.org

Beyond static imaging, indolizine derivatives are being developed into dynamic fluorescent sensors and switches that can report on the presence of specific molecules or changes in their environment. rsc.orgmiami.edursc.orgresearchgate.net These "smart" materials can reversibly switch between "on" and "off" fluorescent states in response to an external stimulus.

An example of this is a halochromic indolizine switch that transitions from a non-emissive to a highly emissive state upon protonation. rsc.orgmiami.edursc.orgresearchgate.net This change in fluorescence is accompanied by a significant shift in its absorption spectrum. rsc.org This property has been utilized to create materials where fluorescent patterns can be written and read using light. By co-entrapping the indolizine switch and a photoacid generator in a polymer film, UV irradiation can be used to generate acid locally, protonating the indolizine and "turning on" its fluorescence. rsc.orgrsc.org

Furthermore, indolizine-based fluorescent scaffolds exhibiting ICT are being developed as pH sensors. nih.govnih.gov The sensitivity of the ICT process to the protonation state of the molecule allows for a ratiometric response to changes in pH, which is highly valuable for studying biological systems where pH regulation is critical. nih.govnih.gov

Bisindolizine derivatives have also been synthesized and shown to act as selective fluorescent sensors for metal ions, such as Fe³⁺. nih.gov The fluorescence of these sensors is quenched in the presence of the target ion, providing a means for its detection. nih.gov Such sensors have potential applications in environmental monitoring and the analysis of biological and pharmaceutical samples. nih.gov DNA-based biosensors are also being developed for the detection of various toxins and drugs. nih.govyoutube.com

The characteristics of some indolizine-based fluorescent switches and sensors are outlined below.

| Sensor Type | Analyte/Stimulus | Sensing Mechanism |

| Halochromic Indolizine Switch | Protons (Acidity) | Protonation-induced fluorescence "turn-on" |

| ICT-based Indolizine | pH | pH-dependent intramolecular charge transfer |

| Bisindolizine Derivative | Fe³⁺ ions | Fluorescence quenching |

Information sourced from studies on indolizine-based sensors. nih.govrsc.orgrsc.orgnih.gov

The versatility and tunability of the indolizine core continue to drive the innovation of new fluorescent probes and sensors with advanced capabilities for molecular recognition and environmental sensing.

Applications as Environment-Sensitive Probes (e.g., pH Sensors, Polarity Sensing)

The fluorescence of indolizine derivatives, particularly 2-arylindolizines, is often sensitive to the surrounding environment, a property that is exploited in the design of chemical sensors. This sensitivity can manifest as changes in fluorescence intensity, wavelength (color), or lifetime in response to variations in pH or solvent polarity.

pH Sensing: